Copanlisib is a potent and highly selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , , , , , , , , , , , ] It exhibits preferential activity against the p110α and p110δ isoforms of PI3K. [] Unlike other PI3K inhibitors, Copanlisib is administered intravenously using an intermittent schedule. [] This is supported by preclinical data and literature model-based analyses that demonstrate its high tumor residence and time intervals that allow for the recovery of normal tissue. []
Combination Therapies: Further research is needed to optimize combination therapies incorporating Copanlisib with other targeted agents, immunotherapies, and conventional chemotherapies. [, , , ]
Resistance Mechanisms: A deeper understanding of the mechanisms of resistance to Copanlisib, particularly in combination therapies, is crucial for developing strategies to overcome resistance and improve treatment outcomes. []
Biomarker Development: Identifying predictive biomarkers for response to Copanlisib will be essential for selecting patients most likely to benefit from treatment and tailoring therapeutic strategies accordingly. []
Pediatric Applications: Continued research is necessary to establish safe and effective dosing regimens for Copanlisib in pediatric patients with various cancers. []
Non-Oncological Applications: The potential of Copanlisib in treating non-oncological diseases, such as inflammatory bowel disease, requires further investigation to establish its efficacy and safety in these settings. []
Copanlisib is a novel compound classified as a pan-Class I phosphatidylinositol-3-kinase inhibitor. It is primarily developed for the treatment of various B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. Copanlisib has demonstrated significant preclinical and clinical efficacy, particularly in patients with relapsed or refractory forms of these diseases. The compound is administered intravenously and has shown a favorable safety profile, making it a promising therapeutic option.
Copanlisib, also known by its developmental code BAY 80-6946, belongs to the class of drugs targeting the phosphatidylinositol-3-kinase signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. This pathway is often dysregulated in various cancers, contributing to tumorigenesis and progression. Copanlisib specifically inhibits the isoforms PI3K-alpha and PI3K-delta, which are implicated in B-cell malignancies .
The synthesis of copanlisib involves several key steps that have been detailed in various patent applications. The process typically begins with the conversion of starting materials through a series of chemical reactions to yield copanlisib dihydrochloride or its hydrates. Notable methods include:
These methods address safety concerns associated with traditional reagents while improving yield and purity.
The molecular formula of copanlisib is CHNO. Its structure consists of a pyrimidine ring fused with an imidazoquinazoline moiety, which is critical for its biological activity. The compound features multiple functional groups that enhance its interaction with the target enzymes within the phosphatidylinositol-3-kinase pathway.
The structural data can be summarized as follows:
The synthesis of copanlisib involves several chemical transformations:
These reactions are designed to maximize yield while minimizing side products.
Copanlisib exerts its therapeutic effects primarily by inhibiting the activity of phosphatidylinositol-3-kinase isoforms PI3K-alpha and PI3K-delta. By blocking these enzymes, copanlisib disrupts downstream signaling pathways involved in cell survival and proliferation:
This mechanism highlights copanlisib's potential as an antineoplastic agent.
Copanlisib exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use .
Copanlisib has been extensively studied for its application in treating B-cell malignancies:
The ongoing research into copanlisib emphasizes its role as a significant therapeutic agent in oncology, particularly for patients who have limited treatment options due to refractory disease states .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: